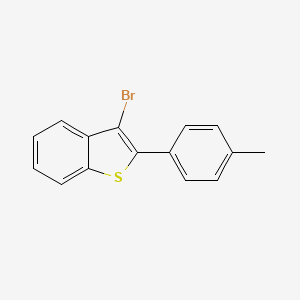
Benzoic acid;non-1-en-4-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzoic acid;non-1-en-4-ol is an organic compound that combines the properties of benzoic acid and non-1-en-4-ol Benzoic acid is a simple aromatic carboxylic acid, while non-1-en-4-ol is an unsaturated alcohol
Métodos De Preparación
Synthetic Routes and Reaction Conditions
From Benzoic Acid and Non-1-en-4-ol: The compound can be synthesized by esterification of benzoic acid with non-1-en-4-ol in the presence of an acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion.
Grignard Reaction: Another method involves the reaction of a Grignard reagent derived from non-1-en-4-ol with benzoyl chloride.
Industrial Production Methods
Industrial production of benzoic acid;non-1-en-4-ol typically involves the catalytic oxidation of toluene to produce benzoic acid, followed by esterification with non-1-en-4-ol. Catalysts such as vanadium pentoxide or manganese and cobalt acetates are commonly used in the oxidation process .
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: Benzoic acid;non-1-en-4-ol can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, hydrogen gas with a catalyst.
Substitution: Halogens, nitrating agents, and sulfonating agents.
Major Products Formed
Oxidation: Aldehydes, carboxylic acids.
Reduction: Alcohols, alkanes.
Substitution: Halogenated, nitrated, and sulfonated derivatives.
Aplicaciones Científicas De Investigación
Benzoic acid;non-1-en-4-ol has a wide range of applications in scientific research:
Chemistry: Used as a precursor in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its antimicrobial properties and potential use in preserving biological samples.
Industry: Utilized in the production of plasticizers, resins, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of benzoic acid;non-1-en-4-ol involves its interaction with cellular components. Benzoic acid is known to inhibit the growth of mold, yeast, and some bacteria by disrupting their cellular processes . Non-1-en-4-ol, being an unsaturated alcohol, can interact with various enzymes and proteins, affecting their function. The combined effects of these two components result in the compound’s overall biological activity.
Comparación Con Compuestos Similares
Similar Compounds
Benzoic Acid: A simple aromatic carboxylic acid with antimicrobial properties.
Non-1-en-4-ol:
Salicylic Acid: Similar to benzoic acid but with an additional hydroxyl group, used in medicine and cosmetics.
Uniqueness
Benzoic acid;non-1-en-4-ol is unique due to its combined properties of benzoic acid and non-1-en-4-ol. This combination allows it to exhibit both antimicrobial and chemical reactivity, making it valuable in various applications.
Propiedades
Número CAS |
133621-30-4 |
|---|---|
Fórmula molecular |
C16H24O3 |
Peso molecular |
264.36 g/mol |
Nombre IUPAC |
benzoic acid;non-1-en-4-ol |
InChI |
InChI=1S/C9H18O.C7H6O2/c1-3-5-6-8-9(10)7-4-2;8-7(9)6-4-2-1-3-5-6/h4,9-10H,2-3,5-8H2,1H3;1-5H,(H,8,9) |
Clave InChI |
VQFXERANHKJFEB-UHFFFAOYSA-N |
SMILES canónico |
CCCCCC(CC=C)O.C1=CC=C(C=C1)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Amino-3,6-dihydroimidazo[4,5-f]quinolin-7-one](/img/structure/B14270388.png)
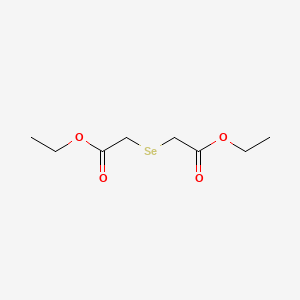
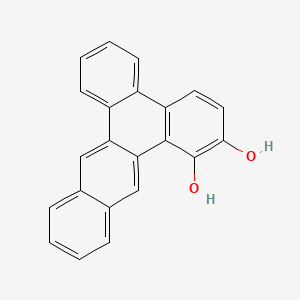
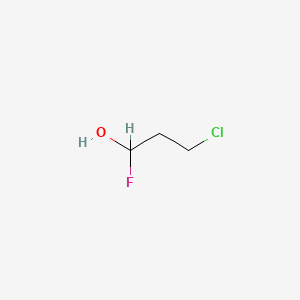
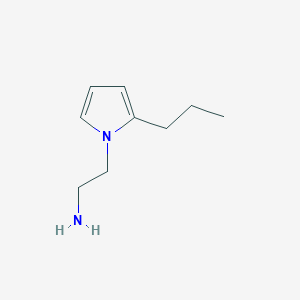
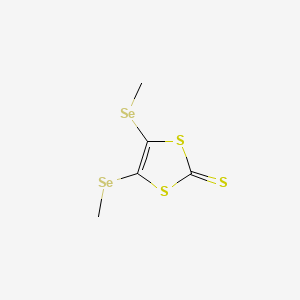
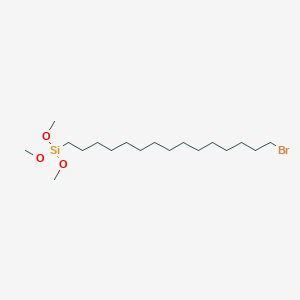
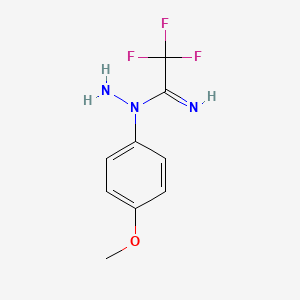
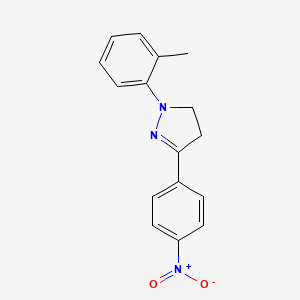
![(2R,4R)-2-[(Benzyloxy)methyl]-1,3-dioxolane-4-carboxylic acid](/img/structure/B14270451.png)
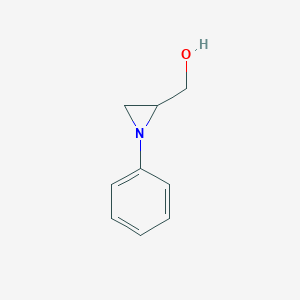
![2-[(5-Chloro-2-hydroxyphenyl)methyl]cyclohexa-2,5-diene-1,4-dione](/img/structure/B14270460.png)
![3-{[(2,6-Dimethyl-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]amino}-2,3-dimethylbut-1-en-1-olate](/img/structure/B14270463.png)
